molecular formula C16H31BrO B14335405 16-Bromohexadec-9-en-1-ol CAS No. 106051-38-1

16-Bromohexadec-9-en-1-ol

Cat. No.: B14335405
CAS No.: 106051-38-1
M. Wt: 319.32 g/mol
InChI Key: OYBYSGISSWQQNS-UHFFFAOYSA-N
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Description

16-Bromohexadecan-1-ol (CAS 59101-28-9) is a brominated primary alcohol with the molecular formula C₁₆H₃₃BrO and a molecular weight of 321.34 g/mol . Its structure features a 16-carbon chain terminated by a hydroxyl (-OH) group at position 1 and a bromine atom at position 14. This compound is widely utilized in organic synthesis (e.g., as an alkylating agent or intermediate for surfactants) and materials science (e.g., in polymer modifications or lipid-based nanostructures) .

Properties

CAS No.

106051-38-1

Molecular Formula

C16H31BrO

Molecular Weight

319.32 g/mol

IUPAC Name

16-bromohexadec-9-en-1-ol

InChI

InChI=1S/C16H31BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1,3,18H,2,4-16H2

InChI Key

OYBYSGISSWQQNS-UHFFFAOYSA-N

Canonical SMILES

C(CCCCO)CCCC=CCCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Bromohexadec-9-en-1-ol typically involves the bromination of hexadec-9-en-1-ol. One common method is the addition of bromine to the double bond of hexadec-9-en-1-ol in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

16-Bromohexadec-9-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

16-Bromohexadec-9-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cell membrane structure and function.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 16-Bromohexadec-9-en-1-ol involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The bromine atom and the double bond play crucial roles in these interactions, making the compound effective in modulating membrane properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 16-Bromohexadecan-1-ol with two related compounds: Ambrettolide (a lactone) and 1,8-Dioxacycloheptadecan-9-one (a cyclic ketone-ether). These compounds share similarities in carbon-chain length or functional-group positioning but differ in reactivity and applications.

Property 16-Bromohexadecan-1-ol Ambrettolide (Hexadec-9-en-16-olide) 1,8-Dioxacycloheptadecan-9-one
CAS No. 59101-28-9 28645-51-4 1725-01-5
Molecular Formula C₁₆H₃₃BrO C₁₆H₂₈O₂ C₁₅H₂₈O₃
Molecular Weight (g/mol) 321.34 252.40 256.38
Functional Groups -OH, -Br Lactone (ester), C9 double bond Ketone, ether
Physical State Solid or viscous liquid (purity ≥95%) Colorless liquid Not specified
Key Applications Organic synthesis, surfactants, nanomaterials Fragrance industry (musky odor) Intermediate for heterocyclic compounds
Synthesis Method Halogenation of hexadecan-1-ol Baeyer-Villiger oxidation of 9-cycloheptadecen-1-one Not specified
Safety Profile Irritant (skin/eyes), harmful if inhaled Generally recognized as safe for fragrances Not available

Structural and Functional Differences

Functional Groups :

  • 16-Bromohexadecan-1-ol’s terminal -Br and -OH groups enable nucleophilic substitution reactions, making it valuable for introducing long alkyl chains into molecules . In contrast, Ambrettolide ’s lactone ring and unsaturated bond (C9 double bond) contribute to its stability and volatility, critical for perfumery .
  • 1,8-Dioxacycloheptadecan-9-one combines ether and ketone functionalities, likely influencing its role in synthesizing oxygen-containing heterocycles .

Reactivity :

  • The bromine atom in 16-Bromohexadecan-1-ol facilitates alkylation, whereas Ambrettolide’s ester group undergoes hydrolysis under acidic/basic conditions .

Applications :

  • 16-Bromohexadecan-1-ol’s applications are industrial (e.g., surfactants), while Ambrettolide is niche (fragrances) . The dioxacyclo compound’s uses remain less documented but may involve specialty organic synthesis .

Note on Nomenclature Discrepancy

The queried compound, "16-Bromohexadec-9-en-1-ol," includes a double bond at position 9, which is absent in the evidence. The provided data pertains to 16-Bromohexadecan-1-ol (saturated chain). If the unsaturated variant exists, its properties would differ significantly (e.g., lower melting point, increased reactivity) due to the double bond’s electron-rich nature.

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